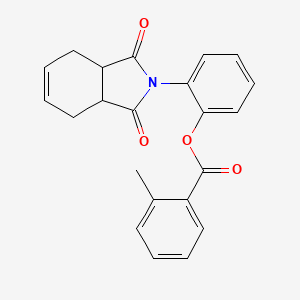

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-methylbenzoate often involves multi-step organic reactions, including cyclization and functional group transformations. For example, reactions of β-functional phenyl isocyanides are critical in forming carbene complexes with 2,3-dihydrobenzoxazol-2-ylidene ligands, depending on the π-electron release ability of the metal center (Tamm & Hahn, 1999).

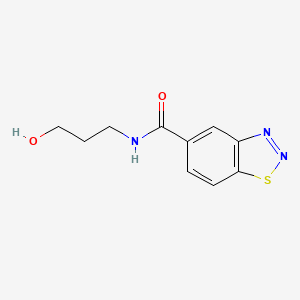

Molecular Structure Analysis

The molecular structure of related compounds often features a hexahydrobenzo[f]isoindole core, with various substituents influencing its electronic and steric properties. For instance, one study described the crystal structure of a compound with a similar framework, highlighting the significance of non-aromatic five- and six-membered rings exhibiting boat conformations (Wen & Hu, 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be diverse, including oxidative cyclizations and cross-coupling reactions. A flexible synthesis method involving mild Scholl-type oxidative cyclizations mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA) is used for converting certain precursors into dibenzo[e,g]isoindol-1-ones, revealing insights into the reactivity trends based on substituent effects (van Loon et al., 2014).

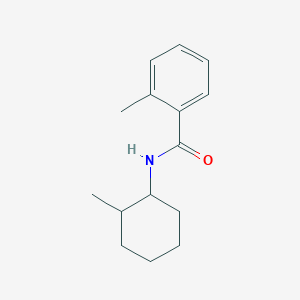

Physical Properties Analysis

The physical properties, including melting points, phase behavior, and mesomorphic properties, can significantly vary with slight modifications in the molecular structure. For instance, novel chiral benzoates and fluorobenzoates have been synthesized, displaying unique mesomorphic properties and phase transitions, such as the antiferroelectric smectic phase (SmCA*) (Milewska et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and biological activity, are influenced by the molecular structure. For example, some derivatives exhibit potent antimicrobial and antioxidant activities, underscoring the importance of the benzoxazinone core and its substitutions (Jin et al., 2006).

Aplicaciones Científicas De Investigación

Liquid Crystals and Mesomorphic Properties

Research by Milewska et al. (2015) focused on the design, synthesis, and properties of chiral benzoates and fluorobenzoates, revealing their significant liquid crystalline properties and the potential for applications in display technologies and optical devices. These compounds exhibit phase transitions and mesomorphic properties that could be analogous to the behavior of similarly structured compounds, including the one of interest (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).

Coordination Chemistry

Tamm and Hahn (1999) explored β-functional phenyl isocyanides, emphasizing coordination chemistry aspects. This research contributes to understanding how compounds with complex functional groups, similar to the one you're interested in, can form unique structures with metals, potentially useful in catalysis and material science (Tamm & Hahn, 1999).

Organic Synthesis and Catalysis

Gabriele et al. (2006) discussed a new synthesis approach for dihydrobenzo[dioxine and oxazine derivatives, showcasing the versatility of palladium-catalyzed reactions. Such methodologies could be relevant for synthesizing or modifying the compound , indicating a broad interest in complex organic transformations and their applications in drug development and materials science (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Photocatalysis and Material Degradation

A study by Lu et al. (2021) on coordination complexes for methyl violet dye degradation showcases the potential of structurally complex molecules in environmental applications, such as water purification and pollution control. These findings suggest that compounds with specific functional groups and structural features may play a role in photocatalytic processes, relevant to the scientific research applications of the compound (Lu, Wang, Shi, Jiang, Sun, Wu, & Hu, 2021).

Propiedades

IUPAC Name |

[2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-14-8-2-3-9-15(14)22(26)27-19-13-7-6-12-18(19)23-20(24)16-10-4-5-11-17(16)21(23)25/h2-9,12-13,16-17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPWLGMXDLFFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2N3C(=O)C4CC=CCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)

![1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4008265.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4008273.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4008288.png)

![2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B4008291.png)

![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4008301.png)

![3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008312.png)